molecular formula C15H10ClN5O3 B2910527 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396880-43-5

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2910527
CAS No.: 1396880-43-5
M. Wt: 343.73
InChI Key: OLIJNZMSTNHQHD-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates a benzodioxole moiety, a feature present in compounds known to exhibit a range of biological activities, including antimicrobial and antitubulin effects . The 2H-tetrazole core acts as a versatile bioisostere for carboxylic acids and other functional groups, which can enhance pharmacokinetic properties and target binding affinity in bioactive molecules. While specific biological data for this exact compound requires further investigation, its structural architecture suggests potential as a key intermediate or scaffold for developing novel therapeutic agents. Researchers can utilize this compound in exploring structure-activity relationships (SAR), particularly in areas such as [mention potential area, e.g., kinase inhibition or antifungal activity], based on the profiles of related structures documented in scientific literature . It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5O3/c16-9-1-4-11(5-2-9)21-19-14(18-20-21)15(22)17-10-3-6-12-13(7-10)24-8-23-12/h1-7H,8H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIJNZMSTNHQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the cyclization of o-hydroxybenzaldehyde with malonic acid under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Mechanisms

The compound is synthesized via a multi-step protocol involving cyclization and coupling reactions. Key findings from literature include:

  • Cyclization of Secondary Amides : A metal-free method employs PCl₅ and NaN₃ to convert secondary amides into tetrazole derivatives (e.g., benzo[d] dioxol-5-yl intermediates) via cyclization . For this compound, the reaction likely involves: Secondary amide+PCl5+NaN3Tetrazole core+HCl+byproducts\text{Secondary amide}+\text{PCl}_5+\text{NaN}_3\rightarrow \text{Tetrazole core}+\text{HCl}+\text{byproducts} Polar solvents like ethanol optimize yields (~60–77%) .
  • Schotten-Baumann Acylation : The carboxamide group is introduced via acylation of the tetrazole intermediate with 4-chlorobenzoyl chloride. This step proceeds under reflux in ethanol or DMF with a base (e.g., KOH) .
Reaction Step Conditions Yield Key Reagents
Tetrazole cyclizationEthanol, 80°C, 6 h60–77%PCl₅, NaN₃
AcylationReflux, KOH, 70°C, 4 h70–85%4-Chlorobenzoyl chloride

Functional Group Reactivity

The compound exhibits distinct reactivity due to its tetrazole, carboxamide, and aromatic groups:

  • Tetrazole Ring :
    • Acid/Base Stability : Stable under mild acidic/basic conditions but decomposes in strong acids (e.g., conc. H₂SO₄) .
    • Alkylation : Reacts with alkyl halides (e.g., CH₃I) at the N-2 position to form N-alkylated derivatives .
  • Carboxamide Group :
    • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, it hydrolyzes to the corresponding carboxylic acid .
    • Nucleophilic Substitution : The amide nitrogen can react with electrophiles (e.g., acyl chlorides) to form urea derivatives .
  • Aromatic Substituents :
    • Chlorophenyl Group : Resists electrophilic substitution but undergoes Suzuki coupling with boronic acids under Pd catalysis .
    • Benzo[d] dioxolyl Group : Stable under standard conditions but cleaved by strong reducing agents (e.g., LiAlH₄) .

Catalytic and Solvent Effects

  • Solvent Polarity : Ethanol maximizes tetrazole cyclization yields, while DMSO/DMF reduces efficiency due to side reactions .
  • Base Selection : Inorganic bases (KOH, Na₂CO₃) outperform organic bases (Et₃N) in acylation steps .

Regioselectivity and Byproduct Formation

  • Regioselective Tetrazole Formation : The reaction exclusively produces the 1H-tetrazole regioisomer due to steric and electronic effects of the benzo[d] dioxol-5-yl group .
  • Common Byproducts :
    • Unreacted secondary amides (5–10%).
    • Over-acylated derivatives (e.g., bis-carboxamides) if stoichiometry is unbalanced .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and HCN .
  • Photodegradation : UV light induces cleavage of the benzo[d] dioxolyl group, forming quinone intermediates .

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: The compound has shown potential in drug discovery, particularly in the treatment of various diseases due to its bioactive properties.

Industry: It is utilized in the manufacturing of advanced materials and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, synthetic approaches, and biological activities:

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Biological Activity (if reported) Reference
Target Compound : N-(Benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide Tetrazole 4-Chlorophenyl, Piperonyl carboxamide Not reported Not explicitly reported (inference: potential antimicrobial/anticancer)
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenylthiazol-2-yl)acetamide (5b) Thiazole Piperonyl, Phenyl Not reported Not reported
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole (4f) Benzoimidazole Fluoro, Nitro, Piperonyl ether 231–233 Not reported
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27) Acrylonitrile Nitrophenyl, Piperonyl Not reported Antiproliferative (HCT-116 cells, IC₅₀: ~10 µM)
2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole (102a) Thiazole-Pyrazole 4-Chlorophenyl, Piperonyl, Naphthyl Not reported Anticancer (HCT-116, MIC: <5 µg/mL)

Key Observations:

Structural Diversity: The target compound’s tetrazole core distinguishes it from imidazole (e.g., 4f) or thiazole-based analogs (e.g., 5b). The 4-chlorophenyl substituent is shared with compound 102a, which demonstrated potent anticancer activity, suggesting this group may enhance bioactivity through hydrophobic interactions or halogen bonding.

Synthetic Methods :

  • Carboxamide linkages (as in the target compound) are commonly formed using coupling agents like HATU/DIPEA, as seen in the synthesis of 5b and cyclopropane carboxamides.
  • Tetrazole synthesis often requires harsh conditions (e.g., NaN₃/HCl), whereas imidazole/thiazole derivatives (e.g., 4f) are synthesized via milder cyclization reactions.

Biological Activity :

  • The 4-chlorophenyl-thiazole hybrid 102a exhibited strong antiproliferative activity, highlighting the importance of halogenated aryl groups. The target compound’s tetrazole moiety may offer improved metabolic stability over thiazoles, which are prone to oxidation.
  • Acrylonitrile derivatives (e.g., 27) with nitro substituents showed moderate anticancer activity, but the tetrazole’s electron-deficient nature may enhance target binding compared to acrylonitriles.

Physical Properties :

  • Melting points for analogs range widely (e.g., 182–233°C), influenced by substituent polarity and crystal packing. The target compound’s melting point is unreported but expected to align with rigid, planar heterocycles.

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H15ClN4O3
  • Molecular Weight : 364.79 g/mol
  • CAS Number : 899937-47-4

The compound exhibits various biological activities, primarily attributed to its structural components, which include the benzo[d][1,3]dioxole moiety and the tetrazole ring. These structures are known to interact with multiple biological targets:

  • Antimicrobial Activity : The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
  • Neuroprotective Effects : The tetrazole ring is associated with neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Type Target/Organism IC50/Effectiveness Study Reference
AntibacterialStaphylococcus aureusMIC = 80 nM
AnticancerHuman cancer cell linesInduces apoptosis
NeuroprotectiveNeuroblastoma cellsReduces oxidative stress
MAO-B InhibitionEnzymatic activityIC50 = 0.212 µM

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of derivatives including this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, particularly against Sarcina and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the nanomolar range .
  • Anticancer Studies : In vitro assays demonstrated that this compound could inhibit proliferation in several cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation pathways .
  • Neuroprotective Effects : Research on neuroblastoma cells showed that treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS), suggesting a protective effect against oxidative damage .

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